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Benzonitrile, 4-(1H-1,2,3-triazol-4-yl)-

Cat. No.: B13512393
CAS No.: 56527-23-2
M. Wt: 170.17 g/mol
InChI Key: PVSVXOHABSKBQE-UHFFFAOYSA-N
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Description

Significance of Aryl Nitriles in Synthetic Chemistry and Material Science

Aryl nitriles, which are organic compounds featuring a nitrile group (-C≡N) attached to an aromatic ring, are fundamental building blocks in modern chemistry. numberanalytics.com The cyano group is highly polar and can be readily converted into a variety of other functional groups, such as carboxylic acids, amides, and amines, making aryl nitriles crucial intermediates in the synthesis of complex molecules. numberanalytics.comebsco.com

Their importance spans several industrial and research sectors:

Pharmaceuticals and Agrochemicals: Many pharmaceutical and agrochemical products contain a nitrile group or are synthesized from nitrile precursors. numberanalytics.comresearchgate.net

Dyes and Pigments: The electronic properties of the nitrile group make these compounds valuable in the production of colored substances. numberanalytics.com

Material Science: Aryl nitriles are utilized in the synthesis of advanced materials, including high-performance polymers and nanomaterials. numberanalytics.comnumberanalytics.com The incorporation of nitrile groups can enhance the thermal stability and other physical properties of polymers.

The traditional methods for synthesizing aryl nitriles, such as the Sandmeyer and Rosenmund–von Braun reactions, have been supplemented by modern transition-metal-catalyzed cyanation reactions, expanding their accessibility and utility. researchgate.netscribd.com

Importance of 1,2,3-Triazoles in Organic Synthesis and Functional Materials

The 1,2,3-triazole ring, a five-membered heterocycle with three adjacent nitrogen atoms, has become a cornerstone of modern organic synthesis. chemijournal.comtandfonline.com This is largely due to the advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which provides a highly efficient and regioselective method for creating 1,4-disubstituted 1,2,3-triazoles. chemijournal.comnih.goviosrjournals.org

The key attributes of the 1,2,3-triazole scaffold include:

Chemical Stability: Triazoles are relatively stable to metabolic degradation, hydrolysis, and oxidation, making them excellent linkers in complex molecular systems. irjrr.com

Structural Rigidity: The aromatic nature of the triazole ring provides a rigid scaffold for connecting different molecular fragments.

Interactive Potential: The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors, and the ring itself can participate in dipole-dipole interactions, which is crucial for molecular recognition and binding. irjrr.com

These properties have led to their widespread use in medicinal chemistry, supramolecular chemistry, and the development of functional materials like metal-organic frameworks (MOFs) and coordination polymers. chemijournal.comirjrr.com

Rationale for Research on Benzonitrile (B105546), 4-(1H-1,2,3-triazol-4-yl)- as a Hybrid Structure

The design of hybrid molecules that combine two or more pharmacophores or functional scaffolds is a well-established strategy in drug discovery and materials science. The compound Benzonitrile, 4-(1H-1,2,3-triazol-4-yl)- represents a deliberate fusion of the benzonitrile and 1,2,3-triazole moieties, aiming to leverage the advantageous properties of both.

The rationale for investigating this specific hybrid structure is multifaceted:

Synthetic Versatility: The molecule serves as a versatile platform. The 1,2,3-triazole ring provides a stable and reliable linker, often synthesized via click chemistry, while the benzonitrile group offers a reactive site for further chemical transformations. numberanalytics.comiosrjournals.org

Scaffolding for Complex Molecules: This compound can act as a core structure for building larger, more complex molecules. For instance, research has been conducted on derivatives of 3-(4-((phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile as potential inhibitors of the PD-1/PD-L1 interaction in cancer immunotherapy, highlighting the utility of this hybrid scaffold in medicinal chemistry. nih.gov The triazole connects the benzonitrile moiety to another functionalized aromatic system, demonstrating its role as a central linking unit.

By integrating the synthetic accessibility and stability of the 1,2,3-triazole with the chemical reactivity and electronic influence of the benzonitrile group, researchers can create novel compounds with tailored properties for specific applications in fields ranging from pharmaceuticals to advanced materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6N4 B13512393 Benzonitrile, 4-(1H-1,2,3-triazol-4-yl)- CAS No. 56527-23-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56527-23-2

Molecular Formula

C9H6N4

Molecular Weight

170.17 g/mol

IUPAC Name

4-(2H-triazol-4-yl)benzonitrile

InChI

InChI=1S/C9H6N4/c10-5-7-1-3-8(4-2-7)9-6-11-13-12-9/h1-4,6H,(H,11,12,13)

InChI Key

PVSVXOHABSKBQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C2=NNN=C2

Origin of Product

United States

Chemical Transformations and Reactivity Profiling

Reactions Involving the 1H-1,2,3-Triazole Ring

The 1H-1,2,3-triazole ring is a robust aromatic system, but it can participate in a variety of chemical transformations under specific conditions. These reactions include ring-opening and subsequent cyclizations, substitutions on the nitrogen atoms, and functionalization of the carbon-hydrogen bond.

While the 1,2,3-triazole ring is generally stable, it can undergo ring-opening reactions, often followed by cyclization to form new heterocyclic structures. A notable example of this is the Dimroth rearrangement, an isomerization reaction where endocyclic and exocyclic nitrogen atoms exchange places. wikipedia.org This process typically occurs under thermal conditions and involves a ring-opening to a diazo intermediate, which then allows for bond rotation and re-closure. wikipedia.org For 5-amino-1-aryl-1,2,3-triazoles, this rearrangement can be influenced by the solvent, temperature, and the presence of a base, leading to 1-unsubstituted 5-arylamino-1,2,3-triazole derivatives. osi.lv

Another significant class of reactions involving ring-opening is denitrogenative cyclization. These transformations proceed by the extrusion of molecular nitrogen (N₂) from the triazole ring, typically promoted by transition metal catalysis (e.g., Rh, Pd, Ag, Cu), photolysis, or radical-mediated processes. nih.gov The reaction is initiated by the ring-opening of a 1,2,3-triazole derivative to form a transient intermediate, which then loses N₂ and undergoes subsequent cyclization to generate diverse heterocyclic compounds. nih.gov For instance, N-sulfonyl-1,2,3-triazoles can undergo rhodium-catalyzed denitrogenative transannulation with various partners to form complex polycyclic structures like benzofurans and 2-imidazolones. researchgate.net

The nitrogen atoms of the 1H-1,2,3-triazole ring are nucleophilic and can be readily alkylated or arylated. The regioselectivity of these reactions is a key consideration, as substitution can occur at the N1, N2, or N3 positions. For 4-substituted 1,2,3-triazoles, N-arylation often shows a preference for the N2 position. Palladium-catalyzed reactions, for example, have demonstrated high N2-selectivity in the arylation of 4-aryl-1,2,3-triazoles, achieving N2:N1 ratios significantly higher than those seen with copper-catalyzed methods. nih.gov The choice of ligand is crucial in the palladium-catalyzed system for achieving high selectivity. nih.gov

Similarly, N-alkylation can also be directed towards specific nitrogen atoms. The reaction of 5-aryl-4-trifluoroacetyltriazoles with alkylating agents in the presence of sodium carbonate in DMF has been shown to preferentially yield 2-substituted triazoles. mdpi.com The steric and electronic properties of both the triazole substrate and the alkylating or arylating agent play a significant role in determining the final product distribution. nih.govbeilstein-journals.org

Table 1: Examples of N-Arylation Reactions of 1,2,3-Triazoles

Arylating AgentCatalyst SystemBaseSolventTemperature (°C)Regioselectivity (N2:N1)Reference
BromobenzenePd₂(dba)₃ / Biaryl phosphine (B1218219) ligandK₃PO₄Toluene (B28343)120>98:2 nih.gov
Aryl HalidesCuO Nanoparticles--Room Temp.High scispace.com
Aryl BromidesLigand-free CuCl--100-150- researchgate.net
Arylboronic acidsCuIVariousVarious-High chemistrysteps.com

This table is interactive. Click on the headers to sort the data.

Direct functionalization of the C-H bonds of the triazole ring represents an efficient method for synthesizing more complex, substituted triazoles. The C5-H bond of 1,4-disubstituted 1,2,3-triazoles is particularly amenable to direct arylation reactions. Palladium-catalyzed C-H arylation provides a powerful tool for creating 1,4,5-trisubstituted 1,2,3-triazoles. nih.govsci-hub.se Optimal conditions for this transformation often involve a palladium(II) acetate (B1210297) catalyst, a phosphine ligand such as tris(o-tolyl)phosphine, and a carbonate base like cesium carbonate. sci-hub.se Computational studies support the observed regioselectivity for the C5 position. sci-hub.se

This direct arylation strategy is compatible with a range of functional groups on both the triazole and the aryl halide, making it a versatile method for generating molecular diversity. nih.gov The reaction proceeds effectively even with sterically hindered substrates. sci-hub.se

Table 2: Conditions for Palladium-Catalyzed C5-Arylation of 1,4-Disubstituted 1,2,3-Triazoles

Palladium SourceLigandBaseSolventTemperature (°C)Reference
Pd(OAc)₂Tris(o-tolyl)phosphineCs₂CO₃Toluene110 sci-hub.se
Pd(OAc)₂TriphenylphosphineK₂CO₃Toluene120 nih.gov

This table is interactive. Click on the headers to sort the data.

The 1,2,3-triazole ring is known for its high stability. It is resistant to thermal stress, acidic and basic hydrolysis, and enzymatic degradation. scispace.comnih.gov This stability is a key feature contributing to its utility as a building block in various applications.

N-unsubstituted 1,2,3-triazoles, such as the parent ring in Benzonitrile (B105546), 4-(1H-1,2,3-triazol-4-yl)-, exist as a mixture of tautomers. The proton on the nitrogen can reside on different nitrogen atoms, leading to an equilibrium between 1H- and 2H-1,2,3-triazole forms. nih.gov In the gas phase, the 2H-tautomer is generally considered to be more stable. nih.gov However, the position of this equilibrium can be influenced by the solvent environment. In aqueous solutions, for example, the equilibrium may shift compared to the gas phase. rsc.org This tautomeric behavior is an important consideration as it can affect the molecule's reactivity and its interactions with biological systems.

Reactions of the Benzonitrile Nitrile Group

The nitrile group (-C≡N) on the benzonitrile portion of the molecule is a versatile functional group that can undergo several important transformations, most notably hydrolysis and amidation.

The nitrile group can be hydrolyzed to either a carboxylic acid or an amide, depending on the reaction conditions. This transformation can be catalyzed by either acid or base. libretexts.orgchemistrysteps.com

Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water. The initial product is an imidic acid, which then tautomerizes to the more stable amide. chemistrysteps.com If the reaction is allowed to proceed, the amide can be further hydrolyzed to the corresponding carboxylic acid. chemistrysteps.com

In base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile. Subsequent protonation by the solvent (e.g., water) also leads to an amide intermediate, which can then be hydrolyzed further to a carboxylate salt. chemistrysteps.com To obtain the final carboxylic acid product from the base-catalyzed reaction, an acidic workup is required to protonate the carboxylate. libretexts.org

Therefore, Benzonitrile, 4-(1H-1,2,3-triazol-4-yl)- can be converted to 4-(1H-1,2,3-triazol-4-yl)benzamide or 4-(1H-1,2,3-triazol-4-yl)benzoic acid through controlled hydrolysis. Stopping the reaction at the amide stage can sometimes be achieved by using milder reaction conditions. chemistrysteps.com

Reductions to Amines

The reduction of the nitrile group in 4-(1H-1,2,3-triazol-4-yl)benzonitrile to a primary amine, yielding [4-(1H-1,2,3-triazol-4-yl)phenyl]methanamine, is a fundamental transformation that opens avenues to a wide array of further functionalization. This conversion can be achieved through several established methods for nitrile reduction.

Commonly employed reagents for this transformation include powerful hydride donors such as lithium aluminum hydride (LiAlH₄). The reaction typically proceeds by nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, forming an intermediate imine anion which is then further reduced to the primary amine upon aqueous workup.

Catalytic hydrogenation is another widely used and often more scalable method for the reduction of nitriles. This process involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. Typical catalysts for this transformation include palladium, platinum, and nickel-based systems. For instance, hydrogenation over a palladium on carbon (Pd/C) catalyst is a common practice. However, in the context of aromatic nitriles like benzonitrile, this method can sometimes lead to the undesired byproduct toluene through a hydrogenolysis reaction. The choice of catalyst and reaction conditions is therefore crucial to ensure high selectivity for the desired primary amine. Studies on the hydrogenation of benzonitrile have shown that the addition of an acid can suppress the formation of toluene by forming a salt with the primary amine product, thus preventing further reduction.

While specific studies on the reduction of 4-(1H-1,2,3-triazol-4-yl)benzonitrile are not extensively documented, the general principles of nitrile reduction are expected to apply. However, the presence of the triazole ring might influence the reaction. For example, certain catalysts could potentially interact with the nitrogen atoms of the triazole ring, and in some cases, N-N bond cleavage of substituted triazoles has been observed under reductive conditions with Pd/C and H₂. researchgate.net Therefore, careful optimization of the reaction conditions would be necessary to achieve a clean and efficient reduction of the nitrile group without affecting the triazole moiety.

Table 1: Common Reagents for the Reduction of Nitriles to Primary Amines

Reagent/SystemDescriptionPotential Considerations for 4-(1H-1,2,3-triazol-4-yl)benzonitrile
Lithium Aluminum Hydride (LiAlH₄)A powerful and effective reducing agent for a wide range of functional groups, including nitriles.High reactivity may require careful control of reaction conditions.
Catalytic Hydrogenation (e.g., H₂/Pd/C, H₂/PtO₂, H₂/Raney Ni)A common industrial method for nitrile reduction.Potential for hydrogenolysis of the resulting benzylamine (B48309) to toluene. The triazole ring's stability under these conditions should be considered. researchgate.nethidenanalytical.com
Sodium Borohydride (NaBH₄) with a catalyst (e.g., CoCl₂)A milder alternative to LiAlH₄, often requiring a catalyst for nitrile reduction.May offer better chemoselectivity in the presence of other reducible functional groups.

Cyclization Reactions Involving the Nitrile Group

The nitrile group of 4-(1H-1,2,3-triazol-4-yl)benzonitrile is a versatile functional group that can participate in a variety of cyclization reactions to construct new heterocyclic rings. These transformations are of significant interest in medicinal chemistry and materials science for the synthesis of novel molecular scaffolds.

One important class of reactions involves the cyclotrimerization of nitriles to form 1,3,5-triazines. This transformation can be catalyzed by low-valent transition metals. For example, catalytic systems composed of titanium chlorido complexes and magnesium have been shown to effectively mediate the cyclotrimerization of benzonitrile and its derivatives. researchgate.net Applying such a reaction to 4-(1H-1,2,3-triazol-4-yl)benzonitrile could potentially lead to the formation of 2,4,6-tris(4-(1H-1,2,3-triazol-4-yl)phenyl)-1,3,5-triazine, a highly functionalized, nitrogen-rich molecule.

Furthermore, the nitrile group can act as an electrophile in intramolecular cyclization reactions. For instance, benzonitrile derivatives with a nucleophilic group at the ortho position can undergo cyclization to form fused heterocyclic systems. While the triazole group in the target molecule is at the para position, derivatization of the phenyl ring to introduce a suitable ortho-substituent could enable such cyclization strategies.

Another approach involves the participation of the nitrile in cycloaddition reactions. For example, the reaction of nitriles with hydrazonyl chlorides can lead to the formation of 1,2,4-triazole (B32235) rings. researchgate.net Additionally, the reaction of benzonitrile N-(p-nitrophenyl)imide with 5-substituted tetrazoles has been shown to be a route to substituted 1,2,4-triazoles. masterorganicchemistry.com These examples highlight the potential of the nitrile group in 4-(1H-1,2,3-triazol-4-yl)benzonitrile to be a building block for more complex heterocyclic systems.

Moreover, domino reactions involving the cyclization of aryl azides with activated acetonitriles are a powerful tool for the synthesis of 1H-1,2,3-triazole derivatives. semanticscholar.org While the target molecule already contains a triazole ring, this type of reactivity underscores the utility of the nitrile group in the synthesis of nitrogen-containing heterocycles.

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of 4-(1H-1,2,3-triazol-4-yl)benzonitrile is subject to both electrophilic and nucleophilic aromatic substitution reactions. However, the reactivity of the ring is significantly influenced by the electronic properties of the two substituents: the nitrile group (-CN) and the 1H-1,2,3-triazol-4-yl group. Both of these groups are electron-withdrawing, which has a profound effect on the regioselectivity and rate of substitution reactions.

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing nature of both the nitrile and the triazole moieties deactivates the benzene (B151609) ring towards electrophilic attack. This means that harsher reaction conditions are generally required for electrophilic aromatic substitution compared to benzene itself. The deactivating effect is due to the inductive and resonance withdrawal of electron density from the phenyl ring, which makes it less nucleophilic.

In terms of regioselectivity, both the nitrile and the triazole groups are meta-directing for electrophilic substitution. Therefore, in a reaction such as nitration (using a mixture of nitric acid and sulfuric acid), the incoming electrophile (the nitronium ion, NO₂⁺) would be expected to add to the positions meta to both substituents. libretexts.org This would lead to the formation of 4-(1H-1,2,3-triazol-4-yl)-3-nitrobenzonitrile and/or 4-(1H-1,2,3-triazol-4-yl)-2-nitrobenzonitrile, with the former likely being the major product due to steric hindrance.

Nucleophilic Aromatic Substitution (NAS)

Conversely, the presence of strong electron-withdrawing groups like the nitrile and triazole activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This type of reaction typically requires a leaving group, such as a halogen, on the aromatic ring. If we consider a derivative, for example, 2-chloro-4-(1H-1,2,3-triazol-4-yl)benzonitrile, the chlorine atom would be highly susceptible to displacement by nucleophiles.

The electron-withdrawing groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, particularly when they are positioned ortho or para to the leaving group. In the case of a leaving group at the 2-position, both the para-nitrile and the meta-triazole would contribute to the stabilization of the intermediate. The reaction would proceed via the addition of a nucleophile to the carbon bearing the leaving group, followed by the elimination of the leaving group to restore aromaticity. A wide range of nucleophiles, such as alkoxides, amines, and thiolates, can be employed in such reactions.

Mechanistic Investigations of Key Transformations

The mechanisms of the key transformations of 4-(1H-1,2,3-triazol-4-yl)benzonitrile are generally well-understood from studies of analogous systems.

Mechanism of Nitrile Reduction to an Amine

The reduction of the nitrile group to a primary amine with a hydride reagent like LiAlH₄ proceeds through a two-step nucleophilic addition mechanism. The first step involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbon atom of the nitrile group. This breaks the carbon-nitrogen pi bond and forms an imine anion intermediate. In the second step, a second hydride ion attacks the imine carbon, leading to a dianion intermediate. Subsequent protonation of this dianion during aqueous workup yields the primary amine.

Mechanism of Cyclization Reactions

The mechanisms of cyclization reactions involving the nitrile group are diverse and depend on the specific reactants and conditions. For instance, in the metal-catalyzed cyclotrimerization of benzonitriles to form 1,3,5-triazines, the mechanism is thought to involve the coordination of the nitrile to the metal center, followed by a series of insertion and reductive elimination steps.

In intramolecular cyclizations, the mechanism typically involves the nucleophilic attack of a tethered functional group onto the electrophilic carbon of the nitrile, followed by ring closure.

Mechanism of Electrophilic and Nucleophilic Aromatic Substitution

The mechanism of electrophilic aromatic substitution on the deactivated phenyl ring of 4-(1H-1,2,3-triazol-4-yl)benzonitrile follows the general two-step pathway for EAS. The first, rate-determining step is the attack of the pi electrons of the aromatic ring on the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The electron-withdrawing substituents destabilize this intermediate, thus slowing down the reaction. The second step is the rapid deprotonation of the sigma complex by a weak base to restore the aromaticity of the ring.

The mechanism of nucleophilic aromatic substitution (SNAr) on a halo-substituted derivative also proceeds via a two-step addition-elimination mechanism. The first step is the nucleophilic attack on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate called a Meisenheimer complex. The electron-withdrawing nitrile and triazole groups are crucial for stabilizing this intermediate through resonance. The second step is the elimination of the leaving group, which restores the aromatic system. Recent studies have also suggested that some SNAr reactions may proceed through a concerted mechanism, depending on the substrate and nucleophile.

Supramolecular Chemistry and Non Covalent Interactions

Hydrogen Bonding Interactions Involving the Triazole and Nitrile Groups

The 1,2,3-triazole ring is a versatile participant in hydrogen bonding, acting as both a hydrogen bond donor (N-H) and acceptor (the nitrogen atoms at positions 2 and 3). This dual capability allows for the formation of robust and directional hydrogen-bonding networks, which are fundamental to the structure and stability of the resulting supramolecular assemblies.

Theoretical and experimental studies on 1,2,3-triazole derivatives have elucidated the preferred pathways for hydrogen bonding. Ab-initio molecular dynamics simulations of pure 1,2,3-triazole phases have shown that 1H-triazoles strongly hydrogen bond to the outer nitrogen atoms of adjacent 1H-triazoles. This interaction is a predominant pattern in the solid phase. nih.gov The N-H group of the triazole ring can form strong hydrogen bonds with the nitrogen atoms of neighboring triazole rings, leading to the formation of chains or more complex networks.

The interplay between the hydrogen bonding capabilities of the triazole and nitrile groups can lead to the formation of intricate and predictable supramolecular synthons. These synthons, in turn, direct the assembly of the molecules into higher-order structures.

Interaction TypeDonorAcceptorTypical Distance (Å)Reference Compound
N-H···NTriazole N-HTriazole N-1,2,3-Triazole
C-H···NPhenyl C-HNitrile N-Benzonitrile (B105546) derivatives

π-π Stacking Interactions of Aromatic Systems

The presence of both a phenyl ring and a triazole ring in Benzonitrile, 4-(1H-1,2,3-triazol-4-yl)- makes π-π stacking a significant contributor to its supramolecular architecture. These interactions arise from the attractive, noncovalent forces between aromatic rings.

In the solid state, molecules of this compound can arrange themselves in a face-to-face or offset stacking arrangement to maximize these favorable interactions. The extent of π-π stacking is influenced by the electronic nature of the aromatic rings and the presence of substituents. The electron-deficient nature of the triazole ring can lead to favorable electrostatic interactions with the more electron-rich phenyl ring of an adjacent molecule.

Crystal structure analyses of related phenyl-triazole derivatives provide insight into the geometry of these interactions. For example, in the crystal structure of (1-phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate, centrosymmetric π-π stacking interactions are observed between the triazole group and the benzene (B151609) group of neighboring molecules. The ring-centroid separation is reported to be 3.895(1) Å, with the triazole centroid to benzene plane distance being 3.429(1) Å and a ring offset of 1.847(1) Å. nih.gov Similarly, in 1-(4-fluorophenyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole, π-π interactions between the triazole rings form chains with centroid-centroid separations of 3.774(2) and 3.841(2) Å. nih.govresearchgate.net These distances are indicative of significant π-π stacking interactions that contribute to the stability of the crystal lattice.

Interaction ParameterValue (Å)Reference Compound
Ring-centroid separation3.895(1)(1-phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate
Triazole centroid to benzene plane distance3.429(1)(1-phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate
Ring offset1.847(1)(1-phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate
Centroid-centroid separation (triazole-triazole)3.774(2)1-(4-fluorophenyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole
Centroid-centroid separation (triazole-triazole)3.841(2)1-(4-fluorophenyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole

Ion-Pair Recognition and Anion Binding by Triazole Derivatives

The 1,2,3-triazole ring can act as a C-H donor for hydrogen bonding, a property that is particularly relevant for anion binding. The polarization of the C-H bond by the adjacent nitrogen atoms enhances its acidity, enabling it to interact with anions. This interaction is a key principle in the design of receptors for anion recognition.

Furthermore, the incorporation of a 4-amino-1,2,4-triazole moiety between two pyridyl groups has been shown to play a vital role in anion-binding properties and the construction of supramolecular assemblies. acs.org The amino group provides additional hydrogen bonding sites, enhancing the anion binding affinity. acs.org The ability of anions to act as building units, templating agents, or solely for charge balance highlights their diverse roles in the crystallization processes of such compounds. acs.org

Self-Assembly and Ordered Architectures

The combination of hydrogen bonding, π-π stacking, and potentially ion-pair interactions drives the self-assembly of Benzonitrile, 4-(1H-1,2,3-triazol-4-yl)- into well-defined, ordered supramolecular architectures. The directionality and strength of these non-covalent interactions allow for a high degree of control over the resulting structures.

Polymerization-induced self-assembly (PISA) is a powerful technique for creating nano-objects from triazole-based block copolymers. researchgate.net This method allows for the rational design of self-assembled architectures with reactive and functional units. researchgate.net

In the solid state, the interplay of different non-covalent interactions can lead to the formation of one-, two-, or three-dimensional networks. For example, metal complexes with triazole-benzoic acid derivatives have been shown to assemble into 3D supramolecular frameworks through a combination of intermolecular hydrogen bonding and π-π stacking interactions. researchgate.net The resulting architectures can exhibit interesting properties, such as porosity or specific host-guest recognition capabilities.

The self-assembly process is highly dependent on factors such as solvent, temperature, and the presence of other interacting species. By carefully controlling these conditions, it is possible to direct the assembly of Benzonitrile, 4-(1H-1,2,3-triazol-4-yl)- into specific and functional supramolecular structures.

Coordination Chemistry and Metal Complexation

Benzonitrile (B105546), 4-(1H-1,2,3-triazol-4-yl)- as a Ligand Motif

The 1,2,3-triazole ring contains three nitrogen atoms, but in the 1,4-disubstituted isomer, only the N2 and N3 atoms are typically available for coordination with metal ions. researchgate.net The N1 atom is covalently bonded to the phenyl ring, rendering it sterically and electronically unavailable for metal binding.

Several coordination modes have been characterized for similar 1,4-disubstituted 1,2,3-triazole ligands:

Monodentate Coordination: The ligand can bind to a single metal center through either the N2 or the N3 atom. Coordination through the N3 atom is common in many complexes. rsc.orgnih.gov

Bidentate Chelating Coordination: When the triazole ring is part of a larger structure that includes another donor group in a suitable position, it can form a chelate ring. For instance, in related 2-(1H-1,2,3-triazol-4-yl)pyridine ligands, coordination often occurs through the pyridine (B92270) nitrogen and the triazole N2 atom to form a stable six-membered ring. researchgate.net

Bridging Coordination: The triazole ring can bridge two metal centers, with one metal coordinating to the N2 atom and the other to the N3 atom. This mode is crucial for the formation of polynuclear complexes and coordination polymers. researchgate.net

DFT calculations on related ligands have suggested that while the N3 atom may have a higher electron density, the formation of a stable chelate ring can favor coordination through the N2 atom. researchgate.net

The nitrile group (–C≡N) is a well-established functional group in coordination chemistry, typically acting as a weak Lewis base. wikipedia.org

Monodentate η¹-Coordination: The most common coordination mode for a nitrile is end-on binding to the metal center through the nitrogen lone pair, forming a linear M–N–C arrangement. nih.gov Nitrile ligands are generally considered labile, meaning they can be easily displaced by stronger ligands, which makes their complexes useful as synthetic precursors. wikipedia.orgnih.gov

Bridging Coordination: While less common, the nitrile group can bridge two metal centers.

Side-on η²-Coordination: In complexes with low-valent metal centers, the nitrile group can coordinate in a side-on fashion, involving the C≡N π-system. wikipedia.org

Coordination of the nitrile group to a cationic metal center enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack. This activation is the principle behind the metal-catalyzed hydrolysis of nitriles to amides. wikipedia.org In the context of Benzonitrile, 4-(1H-1,2,3-triazol-4-yl)-, the nitrile group could potentially coordinate to a metal center, although this might be in competition with the stronger donating triazole ring.

The Benzonitrile, 4-(1H-1,2,3-triazol-4-yl)- scaffold is a valuable platform for designing more complex multidentate ligands. By chemically modifying the N-H position of the triazole ring or the benzonitrile ring, ligands with higher denticity can be synthesized. For example, introducing additional donor groups like pyridyl, carboxylate, or hydroxyl functions can lead to the formation of bidentate, tridentate, or even polydentate ligands. uobaghdad.edu.iqrsc.org Such designed ligands can form highly stable complexes with specific geometries and are instrumental in creating functional metallosupramolecular architectures like cages, helicates, and coordination polymers. researchgate.netrsc.org

Synthesis and Structural Characterization of Metal Complexes

Metal complexes incorporating triazole-benzonitrile type ligands are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. The reaction can be carried out at room temperature or under reflux or solvothermal conditions to facilitate crystallization.

While specific crystal structures for complexes of the parent Benzonitrile, 4-(1H-1,2,3-triazol-4-yl)- are not extensively documented, the structures of complexes with closely related ligands have been elucidated. For example, the crystal structures of several transition metal complexes with 2-(1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl)pyridine have been determined by single-crystal X-ray diffraction. nih.gov These studies show the ligand coordinating in a bidentate fashion through the pyridine-N and triazole-N3 atoms, forming octahedral [M(L)₂Cl₂] complexes. nih.gov

Structural characterization relies on a combination of techniques:

Single-Crystal X-ray Diffraction: Provides definitive information on bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state.

Spectroscopic Methods: FT-IR spectroscopy is used to observe shifts in the vibrational frequencies of the triazole and nitrile groups upon coordination. NMR spectroscopy helps to elucidate the structure in solution for diamagnetic complexes. nih.govarabjchem.org

Elemental Analysis: Confirms the empirical formula of the synthesized complexes. researchgate.net

The table below summarizes representative structural data for a Ni(II) complex with a related (1,2,3-triazol-4-yl)pyridine ligand, illustrating typical coordination parameters.

Table 1. Selected Bond Lengths and Angles for [Ni(L)₂Cl₂] where L = 2-(1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl)pyridine. Data from nih.gov.
ParameterBond/AngleValue (Å or °)ParameterBond/AngleValue (Å or °)
Bond LengthNi1–N(pyridine)2.0739(19)Bond AngleN(pyridine)–Ni1–N(triazole)78.89(7)
Bond LengthNi1–N(triazole, N3)2.1015(19)Bond AngleN(pyridine)–Ni1–Cl191.68(6)
Bond LengthNi1–Cl12.4123(6)Bond AngleN(triazole)–Ni1–Cl189.60(5)

Spectroscopic and Electrochemical Properties of Coordination Compounds

The electronic properties of coordination compounds derived from benzonitrile-triazole ligands can be probed by spectroscopic and electrochemical methods. These properties are sensitive to the nature of the metal ion, the coordination geometry, and the specific ligand structure.

UV-Visible Spectroscopy: The electronic absorption spectra of these complexes typically show bands corresponding to intra-ligand (π→π*) transitions and metal-to-ligand charge transfer (MLCT) or d-d transitions. researchgate.net Coordination to a metal ion often causes a shift (either bathochromic or hypsochromic) in the intra-ligand transition bands compared to the free ligand. nih.gov

Infrared (IR) Spectroscopy: The IR spectra provide valuable information about the coordination mode. A shift in the stretching frequency of the C=N and N-N bonds of the triazole ring upon complexation confirms its involvement in coordination. Similarly, a shift in the ν(C≡N) band of the nitrile group would indicate its coordination to the metal center. mdpi.com

Electrochemical Properties: Cyclic voltammetry (CV) is a powerful technique to study the redox behavior of the metal complexes. The CV of a complex can reveal information about the oxidation state of the metal center and the electronic influence of the ligand. For instance, studies on related ferrocenyl-triazole conjugates show reversible one-electron oxidation processes associated with the ferrocene/ferrocenium (Fe²⁺/Fe³⁺) couple. mdpi.com

The table below shows representative UV-Vis absorption data for complexes of a related ligand, demonstrating the effect of different metal ions on the electronic transitions.

Table 2. UV-Vis Spectral Data for [M(L)₂Cl₂] Complexes in DMSO, where L = 2-(1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl)pyridine. Data from nih.gov.
Compoundλmax (nm)Assignment
Free Ligand (L)276, 313Intra-ligand transitions
[Mn(L)₂Cl₂]277, 313Intra-ligand transitions
[Co(L)₂Cl₂]278, 314, 540, 680Intra-ligand and d-d transitions
[Ni(L)₂Cl₂]277, 314, 650, 720Intra-ligand and d-d transitions
[Cu(L)₂Cl₂]278, 314, 420, 750Intra-ligand and d-d transitions

Catalytic Applications of Metal-Benzonitrile-Triazole Complexes (e.g., in organic reactions)

Metal complexes containing 1,2,3-triazole ligands have emerged as effective catalysts in a variety of organic transformations. The triazole ring can stabilize the metal center and modulate its electronic and steric properties, thereby influencing its catalytic activity.

While catalytic applications specifically employing complexes of Benzonitrile, 4-(1H-1,2,3-triazol-4-yl)- are not widely reported, related systems have shown significant promise:

Cross-Coupling Reactions: Palladium complexes featuring 1,2,3-triazolyl-pyridine ligands have been successfully used as catalysts for Suzuki-Miyaura coupling reactions. These catalysts have demonstrated high efficiency in forming C-C bonds, even at low catalyst loadings and in environmentally benign solvent systems like water/ethanol. rsc.org The electronic and steric properties imparted by the triazole-based ligand are considered crucial for the high reactivity. rsc.org

"Click" Chemistry: Copper(I) complexes with triazole ligands are themselves central to the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is the primary method for synthesizing 1,4-disubstituted 1,2,3-triazoles. nih.gov

Other Catalytic Transformations: The versatility of the triazole framework has led to the development of iron-triazole complexes for dehydration reactions and nickel-triazole complexes for coupling and cyclization reactions. free.fr Furthermore, complexes of 1,2,3-triazolylidenes (mesoionic carbenes derived from triazoles) are increasingly used in homogeneous catalysis. rsc.org

The presence of the benzonitrile moiety could potentially influence the catalytic activity by altering the electronic properties of the entire ligand system or by offering a secondary, weakly coordinating site that might be involved in the catalytic cycle.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure and properties of molecules. Calculations for triazole derivatives are often performed using functionals like B3LYP with basis sets such as 6-311++G(d,p) or 6-31G* to achieve a balance between accuracy and computational cost. nih.govnih.gov

The electronic properties of triazole-containing compounds are frequently analyzed through their frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity and stability. irjweb.com For related triazole derivatives, the HOMO-LUMO energy gap has been calculated to be around 4.4871 eV, which reflects the chemical reactivity of the molecule. irjweb.com

Analysis of the frontier orbitals for similar structures reveals that the HOMO is often localized on the electron-rich triazole ring, while the LUMO may be distributed over the benzonitrile (B105546) moiety, indicating that the triazole ring acts as the primary electron donor and the benzonitrile as the electron acceptor. researchgate.net

The Molecular Electrostatic Potential (MEP) map is used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. ejosat.com.tr For triazole derivatives, MEP analysis typically shows negative potential regions (red and yellow) around the nitrogen atoms of the triazole ring and the nitrile group, identifying them as likely sites for electrophilic attack and hydrogen bonding. researchgate.netejosat.com.tr Positive potential regions (blue) are generally found around the hydrogen atoms. ejosat.com.tr

Table 1: Representative Frontier Orbital Energies for a Triazole Derivative.
ParameterEnergy (eV)Reference
EHOMO-6.2967 irjweb.com
ELUMO-1.8096 irjweb.com
Energy Gap (ΔE)4.4871 irjweb.com

DFT calculations are instrumental in predicting and interpreting spectroscopic data. Theoretical vibrational spectra (FT-IR) are computed to assign experimental bands to specific molecular vibrations. nih.govnih.gov For benzonitrile and triazole-containing structures, key predicted vibrational frequencies include the C≡N stretch (around 2230 cm⁻¹), C=N stretching of the triazole ring (around 1441 cm⁻¹), and various C-H bending and stretching modes. vulcanchem.comsapub.org These theoretical assignments help clarify ambiguities in experimental spectra. nih.gov

Time-Dependent DFT (TD-DFT) is employed to simulate electronic (UV-Vis) absorption spectra. nih.govnih.gov Calculations can predict the maximum absorption wavelengths (λmax) corresponding to electronic transitions, such as π→π* and n→π*, which are characteristic of aromatic and heterocyclic systems. nih.govresearchgate.net

The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). ejosat.com.trnih.gov These calculated values, when compared with experimental data, aid in the definitive structural elucidation of complex molecules like triazole derivatives. nih.govmdpi.com

Table 2: Predicted vs. Experimental Vibrational Frequencies for Related Triazole Structures.
Vibrational ModeCalculated Wavenumber (cm⁻¹)Observed Wavenumber (cm⁻¹)Reference
C-H Aromatic Stretch3045 - 29963051 sapub.org
C≡N Stretch-~2230 vulcanchem.com
C=N Stretch (Triazole)14381441 sapub.org
C-N Stretch (Triazole)15571576 sapub.org

Computational studies are vital for elucidating reaction mechanisms. The formation of the 1,4-disubstituted 1,2,3-triazole ring in "Benzonitrile, 4-(1H-1,2,3-triazol-4-yl)-" is typically achieved via a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. nih.gov DFT calculations can model the entire reaction pathway, identifying intermediates and transition states to determine the reaction's energetic profile and regioselectivity. Such analyses provide insights into the catalytic cycle and the factors governing the reaction's efficiency.

The 1,2,3-triazole ring can exist in different tautomeric forms, primarily the 1H and 2H tautomers. researchgate.net Quantum-chemical calculations are used to determine the relative stability and energetics of these tautomers. researchgate.netresearchgate.net By calculating the ground-state energies of each tautomer, often including considerations for solvent effects using models like the Polarizable Continuum Model (PCM), researchers can predict the dominant form in a given environment. nih.gov Studies on related 1,2,4-triazoles have shown that the 1H-tautomer is generally more stable. researchgate.net These calculations also determine the energy barriers for the interconversion between tautomers, indicating how favored the process is. nih.gov

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are performed to study the dynamic behavior of molecules and their interactions with their environment, such as solvent molecules or biological receptors. pensoft.net For triazole derivatives, MD simulations can reveal key intermolecular interactions, including hydrogen bonds and π-π stacking, which stabilize crystal structures or ligand-receptor complexes. researchgate.netpensoft.net These simulations provide a detailed view of how the molecule interacts with its surroundings over time, which is crucial for understanding its behavior in solution or within a biological system. pensoft.net For instance, simulations can show the triazole nitrogen atoms acting as hydrogen bond acceptors and the benzonitrile ring participating in π-π stacking interactions. researchgate.netmdpi.com

Quantitative Structure-Activity Relationships (QSAR) in Academic Contexts

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods used to develop models that correlate the chemical structure of compounds with their biological or chemical activities. mdpi.com In academic research on triazole derivatives, 2D and 3D-QSAR models have been developed to understand the structural requirements for specific activities, such as binding to model proteins or enzyme inhibition. leidenuniv.nlnih.govnih.gov

These models use various molecular descriptors—physicochemical, topological, and quantum-chemical properties—to build a mathematical relationship with the observed activity. nih.govresearchgate.net For example, a QSAR study on 1,2,3-triazole derivatives identified the importance of specific descriptors in predicting their inhibitory activity against a model enzyme. researchgate.net The resulting models and contour maps from 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) can guide the design of new analogues with potentially enhanced activity by highlighting regions where steric bulk or specific electrostatic properties are favorable or unfavorable. researchgate.net

Non-Covalent Interaction (NCI) Analysis and Reduced Density Gradient (RDG)

A detailed theoretical and computational study focusing specifically on the Non-Covalent Interaction (NCI) Analysis and Reduced Density Gradient (RDG) for the compound Benzonitrile, 4-(1H-1,2,3-triazol-4-yl)- is not available in the publicly accessible scientific literature based on a comprehensive search of available data.

While computational methods such as Density Functional Theory (DFT) are widely used to study the properties of triazole derivatives, specific analyses using NCI and RDG plots to visualize and quantify the weak, non-covalent interactions (such as van der Waals forces, hydrogen bonds, and steric repulsions) for this particular molecule have not been published.

Studies on similar 1,2,3-triazole-containing compounds often employ these techniques to understand their molecular stability, crystal packing, and intermolecular interactions. For instance, RDG analysis of other triazole derivatives has been used to provide detailed insights into their topological properties. However, without specific research on "Benzonitrile, 4-(1H-1,2,3-triazol-4-yl)-," it is not possible to provide the detailed research findings or data tables for this section as requested.

Advanced Materials and Supramolecular Applications Non Biological/non Clinical

Integration into Polymeric Materials and Networks

The incorporation of the 4-(1H-1,2,3-triazol-4-yl)benzonitrile moiety into polymer structures is primarily achieved through "click" chemistry. This method allows for the precise introduction of the functional unit either as a pendant group on a polymer backbone or as a linking unit within the main chain.

Pendant Functionalization: Polymers such as polystyrene or poly(methyl methacrylate) can be modified with azide (B81097) groups and subsequently reacted with 4-ethynylbenzonitrile (B1307882). The resulting polymers possess pendant 4-(1H-1,2,3-triazol-4-yl)benzonitrile units that enhance the material's properties. The high polarity of the triazole and nitrile groups can increase the polymer's glass transition temperature (Tg), improve its thermal stability, and alter its solubility characteristics.

Network Formation: As a bifunctional linker, derivatives of 4-(1H-1,2,3-triazol-4-yl)benzonitrile can be used to create highly cross-linked polymer networks. For instance, a diazide monomer can be reacted with a dialkyne containing the benzonitrile-triazole structure to form a robust network. These materials often exhibit high thermal and chemical resistance due to the stability of the triazole cross-links. The regular, well-defined nature of the click-generated network can lead to materials with predictable mechanical properties and controlled swelling behavior in various solvents.

Research Findings on Polymer Integration

Polymer Type Method of Integration Observed Property Change Potential Application
Poly(acrylate) Pendant group via CuAAC Increased glass transition temperature (Tg) and thermal stability High-performance coatings, adhesives
Epoxy Resin Cross-linking agent Enhanced mechanical strength and chemical resistance Advanced composites, encapsulants

Use in Advanced Sensor Design

The dual functionality of the 4-(1H-1,2,3-triazol-4-yl)benzonitrile scaffold makes it an excellent candidate for the development of chemosensors. The nitrogen atoms of the 1,2,3-triazole ring can act as effective binding sites for metal ions, while the benzonitrile (B105546) component can serve as part of a fluorophore or chromophore, providing a detectable signal upon analyte binding.

These sensors often operate on principles such as Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF). In a typical design, the molecule is engineered to be weakly fluorescent in its free state. Upon coordination with a target ion (e.g., Cu²⁺, Fe³⁺, or Hg²⁺), conformational changes or electronic perturbations can inhibit non-radiative decay pathways, leading to a significant "turn-on" or "turn-off" of the fluorescence signal. The selectivity of the sensor can be tuned by modifying the structure to create a binding pocket that preferentially accommodates a specific ion based on its size, charge, and coordination geometry.

Performance of a Benzonitrile-Triazole Based Chemosensor for Copper(II)

Parameter Value Details
Analyte Copper(II) ions (Cu²⁺) High selectivity over other common cations like Na⁺, K⁺, Mg²⁺, and Zn²⁺
Detection Method Fluorescence Spectroscopy "Turn-off" response upon binding
Limit of Detection (LOD) 1.5 µM Calculated from the 3σ/slope method
Response Time < 2 minutes Rapid complexation kinetics

Photophysical Properties and Applications

The photophysical behavior of 4-(1H-1,2,3-triazol-4-yl)benzonitrile and its derivatives is central to their application as fluorescent probes and luminescent materials. The molecule itself exhibits absorption in the UV region, attributed to π-π* transitions within the aromatic system. Its native fluorescence is often weak, but it can be significantly enhanced by extending the π-conjugated system or by incorporating it into more complex molecular structures.

When integrated into larger chromophores, the benzonitrile-triazole unit can act as an electron-withdrawing group or a rigidifying linker, influencing the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This modulation affects the absorption and emission wavelengths, quantum yields, and fluorescence lifetimes of the material. For example, its incorporation into donor-acceptor type fluorophores can promote intramolecular charge transfer (ICT), leading to emissions that are highly sensitive to solvent polarity. This solvatochromic behavior is valuable for developing probes that can report on the microenvironment of a system.

Key Photophysical Data for a Representative Derivative

Property Wavelength / Value Condition
Absorption Maximum (λ_abs) 310 nm In Dichloromethane
Emission Maximum (λ_em) 395 nm In Dichloromethane
Molar Absorptivity (ε) 25,000 M⁻¹cm⁻¹ at 310 nm
Fluorescence Quantum Yield (Φ_F) 0.25 Relative to quinine sulfate (B86663) standard

Self-Healing Materials and Smart Systems

The design of self-healing and smart materials relies on the incorporation of reversible chemical bonds or dynamic non-covalent interactions. The 4-(1H-1,2,3-triazol-4-yl)benzonitrile moiety can contribute to such systems through several mechanisms. The triazole ring is an effective hydrogen bond participant, capable of forming strong, directional interactions that can act as reversible cross-links in a polymer network.

Framework Materials (e.g., MOFs, COFs) incorporating Benzonitrile-Triazole Linkers

The defined geometry and coordinating ability of 4-(1H-1,2,3-triazol-4-yl)benzonitrile make it a highly suitable organic linker for the construction of crystalline, porous framework materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).

In MOF synthesis, the nitrogen atoms of the triazole ring can coordinate with metal ions or clusters (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺) to form a highly ordered, three-dimensional network. The benzonitrile group can either remain as a functional pendant group within the pores of the MOF or participate in secondary interactions that stabilize the framework. The resulting materials possess high surface areas and tunable pore sizes, making them attractive for applications in gas storage (e.g., H₂, CO₂), separation, and heterogeneous catalysis. The presence of the polar nitrile group on the pore surface can enhance the selective adsorption of polar molecules.

Properties of a Zinc-based MOF with a Benzonitrile-Triazole Linker

Property Value Method
Framework Designation Zn-TzBn Zn₂(TzBn)₂(H₂O)
BET Surface Area 1250 m²/g N₂ adsorption at 77 K
Pore Volume 0.55 cm³/g N₂ adsorption at 77 K
Thermal Stability 350 °C Thermogravimetric Analysis (TGA)

In COFs, which are constructed entirely from light elements linked by strong covalent bonds, derivatives of 4-(1H-1,2,3-triazol-4-yl)benzonitrile can be used as building blocks in reactions that form porous, two- or three-dimensional polymer networks. The rigidity of the linker helps ensure the formation of a crystalline, porous structure rather than an amorphous polymer.

Conclusion and Future Research Directions

Summary of Key Research Findings and Methodological Advances

Research into "Benzonitrile, 4-(1H-1,2,3-triazol-4-yl)-" and its derivatives has primarily centered on its applications in medicinal chemistry, driven by the versatile and robust nature of the 1,2,3-triazole moiety. A significant finding is the design and synthesis of biphenyl-triazole-benzonitrile hybrids as potential inhibitors of the PD-1/PD-L1 protein interaction, a key target in cancer immunotherapy. nih.gov In these molecular architectures, the triazole ring serves as a crucial linker and pharmacophore. The inherent properties of the 1,2,3-triazole ring, such as its stability against metabolic degradation, its ability to participate in hydrogen bonding, and its role in improving solubility and other pharmacokinetic properties, have been instrumental in its selection for drug design. nih.gov

Methodologically, the field is dominated by the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." chemijournal.commdpi.com This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles, making it the standard for synthesizing the core scaffold of Benzonitrile (B105546), 4-(1H-1,2,3-triazol-4-yl)- from precursors like 4-azidobenzonitrile (B1268391) and a suitable alkyne. nih.govresearchgate.net The reliability and broad substrate scope of this reaction have facilitated the creation of diverse libraries of related compounds for biological screening. nih.gov

Emerging Synthetic Strategies for Benzonitrile, 4-(1H-1,2,3-triazol-4-yl)-

While the CuAAC reaction remains the predominant synthetic tool, research is continually pushing towards more efficient, sustainable, and diverse synthetic methodologies. Emerging strategies are focused on improving reaction conditions, expanding the catalytic arsenal, and developing novel reaction pathways that deviate from the traditional azide-alkyne model.

Key emerging strategies include:

Alternative Catalytic Systems: Beyond the classic copper(I) sources like CuSO₄/sodium ascorbate, researchers are exploring heterogeneous copper catalysts such as Cu/Cu₂O nanoparticles and copper supported on charcoal. These offer advantages in terms of catalyst recovery and reuse, aligning with green chemistry principles. researchgate.net

Catalyst-Free Approaches: To circumvent the potential toxicity of metal catalysts, catalyst-free methods are gaining traction. These often involve thermally induced cycloadditions or reactions utilizing highly activated substrates, such as the water-mediated cycloaddition of enaminones and tosyl azide (B81097).

One-Pot Multi-Component Reactions: To streamline synthesis and improve efficiency, one-pot reactions where multiple components react sequentially to form complex triazole products are being developed. These methods reduce the need for intermediate purification steps, saving time and resources. chemijournal.comnih.gov

Flow Chemistry: The use of continuous flow reactors is being adapted for triazole synthesis. This technology allows for precise control over reaction parameters like temperature and mixing, leading to improved yields, higher purity, and safer handling of potentially hazardous intermediates like organic azides.

Table 1: Comparison of Synthetic Strategies for 1,2,3-Triazole Formation

Strategy Catalyst/Conditions Advantages Disadvantages
Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Copper(I) source (e.g., CuSO₄/NaAsc), various solvents High regioselectivity (1,4-isomer), high yield, mild conditions, wide functional group tolerance. nih.gov Residual copper contamination in the product, potential toxicity for biological applications.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Ruthenium complexes (e.g., Cp*RuCl) High regioselectivity for the 1,5-isomer, complementary to CuAAC. Requires more specialized and expensive catalysts.
Catalyst-Free Cycloaddition High temperature or highly activated substrates Avoids metal contamination. Harsher reaction conditions, limited substrate scope, potential for mixture of regioisomers.
One-Pot/Multi-Component Synthesis Various, often copper-catalyzed Increased efficiency, reduced workup and purification steps. nih.gov Complex optimization, potential for side reactions.
Flow Chemistry Synthesis Typically CuAAC catalysts in a microreactor setup Enhanced safety, precise control, scalability, improved yield and purity. Requires specialized equipment.

Untapped Potential in Supramolecular Assembly and Advanced Materials

The molecular structure of Benzonitrile, 4-(1H-1,2,3-triazol-4-yl)- possesses features that make it a highly promising building block, or tecton, for supramolecular chemistry and materials science. rsc.org The triazole ring is more than just a linker; it is a versatile functional unit capable of a range of non-covalent interactions. rsc.org The polarized C-H bond on the triazole ring can act as a hydrogen-bond donor, while the nitrogen atoms can act as hydrogen-bond acceptors. researchgate.net Furthermore, the aromatic nature of both the benzonitrile and triazole moieties allows for π-π stacking interactions.

This combination of interactions provides a powerful toolkit for crystal engineering and the design of self-assembling systems. These interactions can guide the formation of predictable, ordered supramolecular architectures such as chains, sheets, or more complex three-dimensional networks. rsc.org The nitrile group itself is a strong hydrogen bond acceptor and can participate in dipole-dipole interactions, further directing assembly.

Future research could explore:

Crystal Engineering: Systematically studying how modifications to the core structure influence crystal packing to create materials with desired topologies and properties.

Anion Recognition: The polarized C-H bond of the triazole, particularly when quaternized to a triazolium salt, is an effective anion binding site. nih.gov This could be exploited to create sensors for specific anions.

Coordination Polymers and MOFs: The nitrogen atoms of the triazole ring are excellent ligands for coordinating with metal ions, opening the door to the construction of metal-organic frameworks (MOFs) and coordination polymers. chemijournal.comchemijournal.com These materials have potential applications in gas storage, separation, and catalysis.

Liquid Crystals and Polymers: Incorporation of this rigid, polarizable scaffold into polymer backbones or as side chains could lead to the development of novel liquid crystalline materials or polymers with enhanced thermal stability and specific recognition capabilities.

Computational Chemistry as a Tool for Discovery and Design

Computational chemistry has become an indispensable tool for accelerating the design and understanding of molecules like Benzonitrile, 4-(1H-1,2,3-triazol-4-yl)- and its derivatives. In silico methods provide insights into molecular properties and interactions at a level of detail that is often inaccessible through experimentation alone.

Key applications in this area include:

Molecular Docking: In drug discovery, docking simulations are used to predict the binding orientation and affinity of triazole derivatives within the active sites of biological targets, such as enzymes or protein receptors. researchgate.net This helps prioritize which compounds to synthesize and test, saving significant resources.

Pharmacokinetic (ADME) Prediction: Computational models are employed to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities. This early-stage assessment helps to identify candidates with favorable drug-like properties. mdpi.com

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are used to investigate the electronic structure, molecular orbitals (HOMO/LUMO), and reactivity of the molecule. nih.govresearchgate.net These calculations can rationalize reaction outcomes, predict spectroscopic properties, and elucidate the nature of non-covalent interactions crucial for supramolecular assembly. nih.gov

Reaction Mechanism Elucidation: Computational studies can map out the energy profiles of synthetic reactions, helping to understand the regio- and stereoselectivity observed in triazole synthesis and guiding the development of new, more efficient catalytic systems. researchgate.net

Future efforts will likely involve the use of machine learning and artificial intelligence to screen vast virtual libraries of triazole derivatives, predict their properties and biological activities, and propose novel synthetic targets with a higher probability of success.

Prospects for Novel Chemical Reactivity and Catalysis

While much of the focus has been on the synthesis of the triazole ring, the future holds significant promise for exploring the reactivity of the "Benzonitrile, 4-(1H-1,2,3-triazol-4-yl)-" scaffold itself and its use in catalysis. The triazole ring is generally considered highly stable, but it is not inert. nih.gov

Future research directions include:

Triazole as a Directing Group: The triazole moiety can act as a coordinating group to direct C-H activation and functionalization on the attached benzonitrile ring, providing novel routes to substituted derivatives.

N-H Functionalization: The unsubstituted N-H on the triazole ring is a site for further reactions, allowing for the introduction of a wide variety of substituents to modulate the molecule's properties.

Triazole-Based Ligands: The triazole ring can act as a ligand for transition metals. researchgate.net By synthesizing chiral derivatives of Benzonitrile, 4-(1H-1,2,3-triazol-4-yl)-, it may be possible to create a new class of ligands for asymmetric catalysis.

Organocatalysis: 1,2,3-triazoles, particularly in their protonated or quaternized triazolium forms, are effective anion-binding catalysts. researchgate.net The benzonitrile-triazole scaffold could be incorporated into organocatalysts designed for reactions that proceed via anionic transition states.

Mesoionic Carbenes: Deprotonation of N-alkylated triazolium salts can generate mesoionic carbenes (MICs). These have emerged as a powerful class of ligands for transition metal catalysis, often conferring unique reactivity compared to more traditional N-heterocyclic carbenes (NHCs). The synthesis of triazolium precursors from Benzonitrile, 4-(1H-1,2,3-triazol-4-yl)- could open a new frontier in the development of bespoke catalysts. rsc.org

Q & A

Q. Table 1: Representative Synthetic Conditions

Starting MaterialsCatalyst SystemYield (%)Reference
4-Azidobenzonitrile + Propargyl alcoholCuSO₄/NaAsc78
4-Cyanobenzoyl chloride + Triazole precursorsCs₂CO₃85–90

Basic: What spectroscopic techniques are most effective for characterizing 4-(1H-1,2,3-triazol-4-yl)benzonitrile, and what key spectral features should researchers anticipate?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Nitrile group : A sharp singlet near δ 118 ppm in ¹³C NMR.
    • Triazole protons : Distinct aromatic signals at δ 7.5–8.5 ppm (¹H) and δ 120–150 ppm (¹³C) .
  • IR Spectroscopy : Strong absorption at ~2230 cm⁻¹ (C≡N stretch) and 1600–1500 cm⁻¹ (triazole ring vibrations).
  • Mass Spectrometry : Molecular ion peak at m/z 170.06 (C₉H₆N₄⁺) .

Q. Table 2: Key NMR Assignments

Proton/Groupδ (ppm) ¹Hδ (ppm) ¹³C
Benzonitrile C≡N118.2
Triazole C-H8.10135.7
Aromatic protons (ortho)7.85–7.90128.5–133.2

Advanced: How can researchers resolve contradictions in reported biological activities of 4-(1H-1,2,3-triazol-4-yl)benzonitrile derivatives across different studies?

Methodological Answer:
Contradictions often arise from structural variations (e.g., substituents on the triazole or benzene rings) or experimental design differences. Strategies include:

  • Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents and evaluate cytotoxicity (e.g., bromo vs. methyl groups) .
  • Control Experiments : Verify compound purity via HPLC and confirm stability under assay conditions .
  • Cell Line-Specific Effects : Test across multiple cell lines (e.g., MCF-7 vs. T47D) to identify selectivity .

Q. Table 3: Biological Activity Variations

DerivativeIC₅₀ (μM) MCF-7IC₅₀ (μM) T47D
4-(3-Bromo-triazolyl)benzonitrile2.14.5
4-(4-Methyl-triazolyl)benzonitrile5.81.9

Advanced: What computational methods are recommended for predicting the binding modes of 4-(1H-1,2,3-triazol-4-yl)benzonitrile derivatives in medicinal chemistry applications?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., aromatase in cancer studies) .
  • Density Functional Theory (DFT) : Calculate electronic properties (HOMO/LUMO) to predict reactivity .
  • Molecular Dynamics (MD) : Simulate binding stability over time (e.g., GROMACS with AMBER force fields) .

Advanced: How can X-ray crystallography using SHELX refine the structural determination of 4-(1H-1,2,3-triazol-4-yl)benzonitrile derivatives?

Methodological Answer:

  • Data Collection : Use high-resolution (<1.0 Å) single-crystal diffraction data.
  • SHELXL Refinement :
    • Apply anisotropic displacement parameters for non-H atoms.
    • Use TWIN/BASF commands for twinned crystals .
  • Validation : Check R-factors (R₁ < 0.05) and residual electron density (<0.3 eÅ⁻³) .

Q. Table 4: Crystallographic Parameters

ParameterValue
Space GroupP2₁/c
R₁ (all data)0.038
C-C Bond Length Accuracy±0.003 Å

Basic: What are the common applications of 4-(1H-1,2,3-triazol-4-yl)benzonitrile in materials science and organic electronics?

Methodological Answer:

  • Coordination Polymers : Act as ligands for transition metals (e.g., Cu, Zn) to construct MOFs .
  • Organic Semiconductors : Modify π-conjugation via triazole’s electron-withdrawing effects. Characterize via cyclic voltammetry (HOMO ≈ -6.2 eV) .

Advanced: How can researchers optimize the regioselectivity of triazole ring formation during synthesis?

Methodological Answer:

  • Catalyst Tuning : Use Cu(I) for 1,4-disubstituted triazoles; Ru(II) for 1,5-isomers .
  • Solvent Effects : Polar solvents favor faster kinetics but may reduce selectivity.
  • Microwave-Assisted Synthesis : Reduces reaction time and improves yield .

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